molecular formula C11H14BrFO B13546377 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13546377
M. Wt: 261.13 g/mol
InChI Key: JKAQIVOMQUXUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound with a unique structure that includes a bromine and fluorine-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the lithiation of 1-bromo-4-fluorobenzene, followed by a reaction with a suitable organometallic reagent to introduce the dimethylpropan-1-ol moiety . The reaction conditions often include the use of a lithium base in the presence of a solvent to facilitate the lithiation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aromatic ring can undergo reduction reactions to form more saturated compounds.

    Substitution: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the aromatic ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, such as the dimethylpropan-1-ol moiety, which distinguishes it from other similar compounds. This unique structure can result in different reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3

InChI Key

JKAQIVOMQUXUKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Br)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.